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molecular formula C19H34ClP B074851 benzyl(tributyl)phosphonium chloride CAS No. 1224-56-2

benzyl(tributyl)phosphonium chloride

Cat. No. B074851
M. Wt: 328.9 g/mol
InChI Key: WCHPXAFAEZGCMB-UHFFFAOYSA-M
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Patent
US06392077B1

Procedure details

In a 25 ml oven dried stainless steel tube, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.00 g (6.73 mmol) of 1-chlorooctane, and 2.71 g (20.0 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 170° C. for 2 hrs. The resulting mixture was distilled to yield 1.45 g of n-octyltrichlorosilane (yield; 87%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].C([P+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.Cl[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Cl:31][SiH:32]([Cl:34])[Cl:33]>>[CH2:23]([Si:32]([Cl:34])([Cl:33])[Cl:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](CCCC)(CCCC)CCCC
Name
Quantity
1 g
Type
reactant
Smiles
ClCCCCCCCC
Name
Quantity
2.71 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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